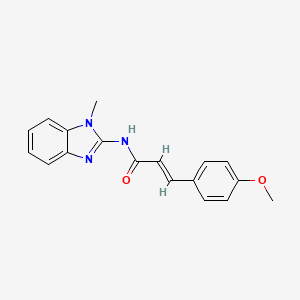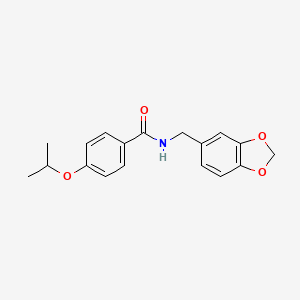![molecular formula C21H19N3O2 B5856574 N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPC is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide is not fully understood, but it is believed to act through multiple pathways. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer growth and inflammation. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential neuroprotective effects by inhibiting the formation of beta-amyloid plaques in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments, including its stability and ease of synthesis. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide can be synthesized using various methods and is stable under normal lab conditions. However, one of the limitations of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide is its low solubility in water, which can make it difficult to study its effects in vitro.
Zukünftige Richtungen
There are several future directions for the study of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide. One potential area of research is its application in combination therapy for cancer treatment. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to enhance the effects of chemotherapy drugs such as doxorubicin and cisplatin. Another area of research is its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. Overall, the study of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide can be synthesized using various methods, including the reaction of 4-pyridinecarboximidamide with 3,3-diphenylpropanoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide. Other methods of synthesis include the use of 3,3-diphenylpropanoic acid and 4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(18-11-13-23-14-12-18)24-26-20(25)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H,15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXUALQFUUIEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=NC=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=NC=C2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,3-diphenylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
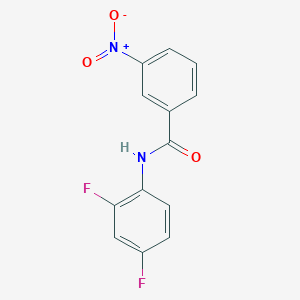
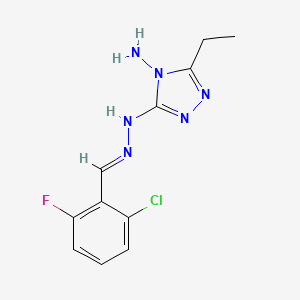
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)
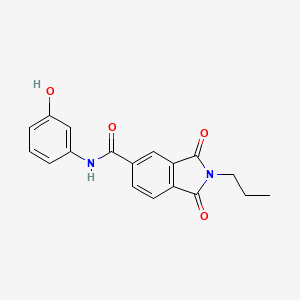
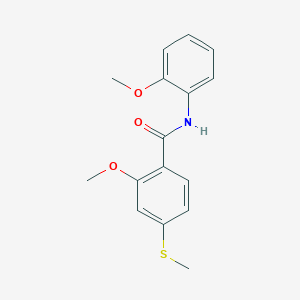
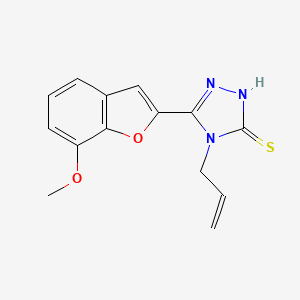
![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)
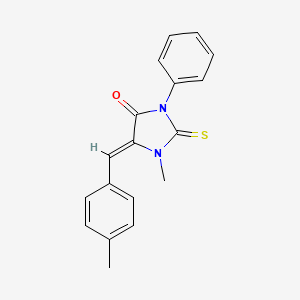
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
